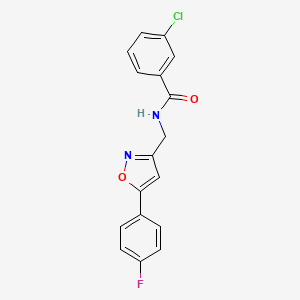

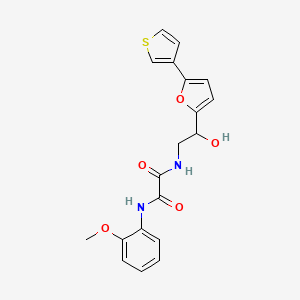

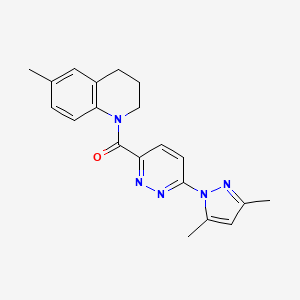

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities. In

科学的研究の応用

Chemical Synthesis and Catalysis

Rh(III)-catalyzed Directed C-H Olefination

The compound's utility in chemical synthesis is demonstrated through a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond acting as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of valuable tetrahydroisoquinolinone products, highlighting the compound's versatility in organic synthesis (Rakshit et al., 2011).

Three-Component Synthesis of Isoquinoline Derivatives

Another application in chemical synthesis is observed in a rhodium(III)-catalyzed one-pot three-component reaction that provides an alternative way to synthesize isoquinoline derivatives. This method demonstrates relay catalysis via successive O-alkylation and C-H activation processes, both promoted by the same catalyst, offering a new pathway for the synthesis of complex organic compounds (Zhou, Jiang, & Wang, 2019).

Pharmacological Applications

Potential Anticonvulsant Activity

The compound's framework is part of a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides identified for their high affinity and good anticonvulsant activity in animal models. This discovery, from high-throughput screening, underscores the potential of such compounds in developing new anticonvulsant drugs (Chan et al., 1998).

Binding Studies for Apamin-sensitive Ca2+-activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research suggests potential applications in studying ion channel modulation and could guide the development of new therapeutics targeting Ca2+-activated K+ channels (Graulich et al., 2006).

特性

IUPAC Name |

3-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-10-9-15-7-8-18(11-17(15)13-23)22-20(24)16-5-4-6-19(12-16)26-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUQXJWSUVCFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)

![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2738466.png)

![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)